Cas no 2138065-81-1 (N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride)
![N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride structure](https://ja.kuujia.com/scimg/cas/2138065-81-1x500.png)
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride 化学的及び物理的性質
名前と識別子
-
- N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride
- EN300-1155062
- 2138065-81-1
-
- インチ: 1S/C11H16ClNO3S/c1-9(13(2)17(12,14)15)8-10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3
- InChIKey: RBQUJWKEPXPJLZ-UHFFFAOYSA-N
- ほほえんだ: ClS(N(C)C(C)CC1C=CC=CC=1OC)(=O)=O
計算された属性
- せいみつぶんしりょう: 277.0539422g/mol
- どういたいしつりょう: 277.0539422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1155062-1.0g |
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride |
2138065-81-1 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1155062-10.0g |
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride |
2138065-81-1 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1155062-0.25g |
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride |
2138065-81-1 | 0.25g |
$670.0 | 2023-06-09 | ||
Enamine | EN300-1155062-0.1g |
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride |
2138065-81-1 | 0.1g |
$640.0 | 2023-06-09 | ||
Enamine | EN300-1155062-0.5g |
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride |
2138065-81-1 | 0.5g |
$699.0 | 2023-06-09 | ||
Enamine | EN300-1155062-5.0g |
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride |
2138065-81-1 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1155062-0.05g |
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride |
2138065-81-1 | 0.05g |
$612.0 | 2023-06-09 | ||
Enamine | EN300-1155062-2.5g |
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride |
2138065-81-1 | 2.5g |
$1428.0 | 2023-06-09 |
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chlorideに関する追加情報
Introduction to N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride (CAS No. 2138065-81-1)
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2138065-81-1, belongs to a class of molecules that exhibit promising biological activities. The structure of this compound features a N-methylsulfamoyl moiety attached to a propyl chain, which is further substituted with a 2-methoxyphenyl group. Such structural characteristics make it a valuable candidate for further investigation in drug discovery and therapeutic applications.
The N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride molecule has been studied for its potential pharmacological properties, particularly in the context of inhibiting various enzymatic targets. Recent research has highlighted its role as a precursor in the synthesis of novel sulfonamide derivatives, which are known for their wide range of biological activities. These derivatives have shown promise in preclinical studies as potential treatments for inflammatory diseases, infectious agents, and even certain types of cancer.
In the realm of medicinal chemistry, the< strong> N-methylsulfamoyl group is particularly noteworthy due to its ability to modulate the bioactivity of attached molecules. This group can enhance binding affinity to biological targets and influence metabolic stability, making it a key feature in the design of new drugs. The presence of the 2-methoxyphenyl substituent further contributes to the compound's unique chemical profile, providing additional interactions with biological receptors and enzymes.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of such compounds with greater accuracy. Molecular docking studies have been instrumental in understanding how N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride interacts with potential targets. These studies have revealed that the compound can bind effectively to enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
The synthesis of N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques has allowed for the efficient production of this compound in laboratory settings. Researchers have explored various synthetic routes, optimizing yield and purity to ensure suitability for further biological testing.
One of the most intriguing aspects of this compound is its versatility in drug development. The structural motifs present in N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride can be modified to create a library of derivatives with tailored biological activities. This flexibility has led to numerous patents and ongoing research projects aimed at discovering new therapeutic agents.
In clinical settings, the potential applications of derivatives derived from N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride are being explored through preclinical trials. These trials aim to evaluate the safety and efficacy of new sulfonamide-based drugs in treating various conditions. The results from these trials could pave the way for new treatments that address unmet medical needs.
The role of computational tools in drug discovery cannot be overstated. Advanced software packages allow researchers to model the behavior of molecules like N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride at a molecular level. This enables the prediction of drug-like properties such as solubility, permeability, and metabolic stability, which are critical factors in determining a compound's suitability for further development.
The chemical properties of N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride also make it an interesting subject for material science applications. Researchers have investigated its potential use in developing novel materials with specific functional properties. These applications range from coatings that enhance biocompatibility to materials that improve drug delivery systems.
The future direction of research on N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl chloride and its derivatives looks promising. As our understanding of biological pathways continues to grow, so does the potential for discovering new therapeutic agents based on this compound. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating laboratory findings into clinical applications.
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